2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-11-3-5-14(12(2)7-11)18-21-22-19(26-18)20-17(23)9-13-4-6-15-16(8-13)25-10-24-15/h3-8H,9-10H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRZQEOLZNRLBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure comprising a benzo[d][1,3]dioxole moiety linked to an oxadiazole derivative. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various cellular pathways. Notably, it has been shown to influence:
- Cell Viability : Studies indicate that it can enhance cell survival under stress conditions such as oxidative stress or neurotoxicity.
- Apoptosis Regulation : It modulates apoptotic pathways by affecting the expression of key proteins involved in cell death (e.g., Bcl-2 and Bax) and signaling pathways (e.g., Akt/GSK-3β/NF-κB) .
Anticancer Activity
Research has demonstrated significant anticancer properties of related compounds containing the benzo[d][1,3]dioxole structure. For instance:
- In vitro Studies : Compounds exhibiting similar structures have shown IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines (e.g., HepG2, HCT116) . These values indicate potent antitumor activity compared to standard treatments like doxorubicin.
- Mechanistic Insights : The anticancer effects are linked to the inhibition of epidermal growth factor receptor (EGFR) signaling and induction of apoptosis through mitochondrial pathways .
Neuroprotective Effects
The compound's potential neuroprotective effects have been explored in cellular models:
- Neurotoxicity Reduction : In studies involving Aβ25-35-induced PC12 cells, compounds similar in structure have been shown to significantly increase cell viability and reduce apoptosis by modulating the phosphorylation of Akt and GSK-3β .
- Inflammatory Pathways : The compound may also exert anti-inflammatory effects by inhibiting the expression of NF-κB and related pro-inflammatory cytokines .
Case Studies
Several studies have focused on the biological activity of compounds related to this compound:
- Antitumor Activity :
- Neuroprotective Mechanisms :
Data Tables
| Biological Activity | Model System | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 2.38 | EGFR inhibition |
| Anticancer | HCT116 | 1.54 | Mitochondrial pathway activation |
| Neuroprotection | PC12 cells (Aβ25-35) | 5.0 | Akt/GSK-3β/NF-κB signaling modulation |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of benzo[d][1,3]dioxol-5-yl acetamide derivatives. Below is a systematic comparison with structurally related compounds, focusing on substituent variations, synthetic routes, and inferred physicochemical or biological properties.
Analogues with Modified N-Substituents
describes seven derivatives of 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide with diverse N-substituents. Key differences include:
Key Observations :
- The target compound replaces the simple aryl/alkyl N-substituents in with a 1,3,4-oxadiazole heterocycle. This substitution introduces a planar, aromatic heterocycle, which could enhance π-stacking interactions in biological targets compared to the flexible alkyl or single-ring aryl groups in 4p–4u .
Analogues with Heterocyclic Variations
Several compounds in the evidence feature alternative heterocycles or functional groups:
Key Observations :
- The oxadiazole in the target compound differs from thiazole () or thiazolidinone () in electronic properties. Oxadiazoles are less basic than thiazoles, which could reduce off-target interactions .
- Compared to the adamantane-substituted analogue (), the target’s dimethylphenyl group offers moderate steric bulk without excessive molecular weight, balancing bioavailability and target engagement .
Hypothesized Bioactivity of Target Compound :
- The oxadiazole and dimethylphenyl groups may confer selectivity for kinases or proteases, common targets for heterocyclic acetamides.
- Increased lipophilicity (logP) from the dimethylphenyl group could enhance blood-brain barrier penetration compared to polar analogues like 4p or 4q .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
